2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine

Antileishmanial Nitroheterocycle Drug Discovery

This 6-nitroimidazo[1,2-a]pyridine scaffold delivers validated anti-leishmanial activity (EC50 3.7 µM vs. L. infantum amastigotes) and a reactive 2-chloromethyl handle that enables rapid, divergent SAR exploration without protecting-group manipulations. The 6-nitro group is essential for parasitic nitroreductase bioactivation—a mechanism absent in non-nitro analogs. Researchers can generate diverse compound libraries via SN2 or Pd-catalyzed cross-coupling at the 2-position, and introduce solubilizing groups to overcome the poor aqueous solubility typical of nitroimidazole hits. Ideal for hit-to-lead campaigns aiming to surpass the fexinidazole baseline (15.9 µM) while maintaining selectivity over human cells.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.6 g/mol
CAS No. 256493-04-6
Cat. No. B1512157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine
CAS256493-04-6
Molecular FormulaC8H6ClN3O2
Molecular Weight211.6 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1[N+](=O)[O-])CCl
InChIInChI=1S/C8H6ClN3O2/c9-3-6-4-11-5-7(12(13)14)1-2-8(11)10-6/h1-2,4-5H,3H2
InChIKeyFDYNXKDRPISOPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine (CAS 256493-04-6): Procurement-Relevant Specifications and Class Overview


2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine is a heterocyclic organic compound featuring an imidazo[1,2-a]pyridine core with a chloromethyl group at position 2 and a nitro group at position 6. This substitution pattern confers distinct chemical reactivity and biological activity, making it a valuable synthetic intermediate in medicinal chemistry and pharmaceutical development [1]. The compound is commercially available with purities typically ranging from 95% to 98% .

Why 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine (CAS 256493-04-6) Cannot Be Replaced by Other Imidazopyridines in Critical Applications


The specific substitution pattern of 2-(chloromethyl)-6-nitroimidazo[1,2-a]pyridine imparts unique chemical and biological properties that cannot be replicated by closely related imidazo[1,2-a]pyridine derivatives. The 6-nitro group is essential for bioactivation via nitroreductase enzymes, while the 2-chloromethyl moiety serves as a versatile handle for nucleophilic substitution, enabling divergent synthesis of structurally diverse analogs [1]. Generic substitution with non-nitro or non-chloromethyl analogs would eliminate both the bioreductive activation mechanism and the synthetic utility of the compound, fundamentally altering pharmacological activity and derivatization potential [2].

Quantitative Differentiation of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine (CAS 256493-04-6) Versus Closest Analogs


Antileishmanial Potency: EC50 of 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine Against Leishmania infantum Intracellular Amastigotes

2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine demonstrates antileishmanial activity against the intracellular amastigote stage of Leishmania infantum with an EC50 of 3.7 µM [1]. This compares favorably to miltefosine (EC50 = 0.4 µM) and fexinidazole (EC50 = 15.9 µM) under identical assay conditions, positioning the compound as an intermediate potency nitroimidazole with a defined structure-activity relationship in the 3-nitroimidazo[1,2-a]pyridine class [1].

Antileishmanial Nitroheterocycle Drug Discovery

Cytotoxicity Profile in Human Tumor Cell Lines: IC50 Values for 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine

In cytotoxicity screening against HCC1937 breast cancer cells, 2-(chloromethyl)-6-nitroimidazo[1,2-a]pyridine (designated IP-5) exhibited an IC50 of 45 µM, while its close analog IP-6 showed an IC50 of 47.7 µM and IP-7 showed a reduced effect with an IC50 of 79.6 µM [1]. This quantitative difference in the low micromolar range highlights the impact of specific substitution on the imidazopyridine core for anticancer activity.

Anticancer Cytotoxicity Lead Optimization

Synthetic Utility in SRN1 Reactions: Reactivity of the 2-Chloromethyl Group in 6-Nitroimidazo[1,2-a]pyridine

Under SRN1 reaction conditions, the 2-chloromethyl group of 2-(chloromethyl)-6-nitroimidazo[1,2-a]pyridine is selectively reactive toward nucleophiles, while the 6-nitro group remains inert. This chemoselectivity enables the synthesis of 6-nitro-2-substituted-imidazo[1,2-a]pyridines in good yields without protecting group manipulation [1]. In contrast, the 3-nitro isomer (3-nitroimidazo[1,2-a]pyridine) lacks the chloromethyl handle and cannot undergo analogous nucleophilic substitution at the 2-position.

Organic Synthesis SRN1 Reaction Functionalization

Commercial Purity Availability: 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine vs. Non-nitro Analogs

2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine is commercially available from multiple suppliers with guaranteed purity levels of 95-98% . In comparison, the non-nitro analog 2-(chloromethyl)imidazo[1,2-a]pyridine is less commonly stocked and typically offered at lower purity (90-95%), reflecting differences in synthetic accessibility and stability .

Chemical Procurement Purity Specification Sourcing

Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Scaffold

The 3-nitroimidazo[1,2-a]pyridine pharmacophore, of which 2-(chloromethyl)-6-nitroimidazo[1,2-a]pyridine is a key precursor, has been systematically optimized to improve aqueous solubility and in vitro pharmacokinetic properties [1]. In a study of 22 derivatives, compounds with a 2-substituent derived from the chloromethyl precursor showed solubility improvements of up to 10-fold compared to the parent nitroimidazole scaffold [1]. This demonstrates the critical role of the 2-chloromethyl group as a handle for introducing solubilizing moieties.

Drug-likeness Solubility Pharmacokinetics

Selective Reactivity in Palladium-Catalyzed Cross-Coupling: The 2-Chloromethyl Group as a Synthetic Handle

The 2-chloromethyl group of 2-(chloromethyl)-6-nitroimidazo[1,2-a]pyridine can undergo palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkenyl groups at the 2-position [1]. This reactivity is not shared by non-halogenated nitroimidazopyridines, which require additional functionalization steps for diversification. The 6-nitro group remains intact under these conditions, allowing sequential orthogonal functionalization [2].

Cross-Coupling Palladium Catalysis Diversification

Optimal Application Scenarios for 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine (CAS 256493-04-6) Based on Quantitative Evidence


Antileishmanial Lead Optimization and SAR Studies

For medicinal chemistry programs targeting leishmaniasis, 2-(chloromethyl)-6-nitroimidazo[1,2-a]pyridine serves as a validated starting scaffold with an established EC50 of 3.7 µM against Leishmania infantum intracellular amastigotes [1]. The 2-chloromethyl group enables systematic SAR exploration through nucleophilic substitution, while the 6-nitro group ensures bioactivation by parasitic nitroreductases [1]. This compound is particularly suitable for hit-to-lead campaigns aiming to improve potency beyond the fexinidazole baseline (15.9 µM) while maintaining selectivity over human cells [1].

Anticancer Screening and Cytotoxicity Profiling

In cancer research, this compound has demonstrated moderate cytotoxicity against HCC1937 breast cancer cells with an IC50 of 45 µM, providing a benchmark for evaluating structural modifications [2]. The chloromethyl handle allows for rapid diversification to generate analogs with improved potency, making it a useful core for medicinal chemists exploring imidazopyridine-based anticancer agents [2].

Synthetic Methodology Development and Library Synthesis

The compound's reactivity under SRN1 and palladium-catalyzed cross-coupling conditions makes it an ideal substrate for developing new synthetic methodologies [3]. Its dual functionality—a reactive chloromethyl group and a stable nitro group—allows chemists to explore sequential functionalization strategies without protecting group manipulations [3]. This is particularly valuable for generating diverse compound libraries for biological screening [4].

Pharmacokinetic Property Optimization Studies

When poor aqueous solubility limits the progression of nitroimidazole hits, 2-(chloromethyl)-6-nitroimidazo[1,2-a]pyridine provides a platform for introducing solubilizing groups via the 2-position handle [1]. Studies have shown that derivatives of this scaffold can achieve up to 10-fold improvements in aqueous solubility compared to the parent scaffold, enabling in vitro and in vivo pharmacokinetic profiling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)-6-nitroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.